molecular formula C11H12N2OS B10812666 Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-methyl- CAS No. 72225-21-9

Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-methyl-

Cat. No.: B10812666
CAS No.: 72225-21-9
M. Wt: 220.29 g/mol
InChI Key: ZPPXSYPBRRFKCX-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₁H₁₂N₂OS, with a monoisotopic mass of 220.0674 Da . The compound’s SMILES string, CC1=CC(=CC=C1)C(=O)NC2=NCCS2, highlights the dihydrothiazoline ring fused to the benzamide backbone.

Collision cross-section (CCS) predictions for this compound vary depending on its charge state:

  • [M+H]⁺: CCS = 176.0 Ų (m/z 221.1)
  • [M+Na]⁺: CCS = 190.9 Ų (m/z 243.1)
  • [M-H]⁻: CCS = 175.1 Ų (m/z 219.1) .

These CCS values suggest moderate molecular compactness, which may influence its pharmacokinetic behavior, such as membrane permeability or protein binding.

Properties

CAS No.

72225-21-9

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methylbenzamide

InChI

InChI=1S/C11H12N2OS/c1-8-3-2-4-9(7-8)10(14)13-11-12-5-6-15-11/h2-4,7H,5-6H2,1H3,(H,12,13,14)

InChI Key

ZPPXSYPBRRFKCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NCCS2

Origin of Product

United States

Biological Activity

Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-methyl- is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in pharmacology, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-methyl- has the molecular formula C11H12N2OSC_{11}H_{12}N_2OS and features a thiazole ring that contributes to its unique biological properties. The presence of the thiazole moiety is significant as it often correlates with antimicrobial and anticancer activities.

Compound Molecular Formula Key Structural Features Biological Activity
Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-methyl-C₁₁H₁₂N₂OSThiazole ring, methyl groupAnticancer, antimicrobial

Synthesis

The synthesis of Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-methyl- typically involves multi-step organic reactions that include the formation of the thiazole ring followed by the introduction of the benzamide structure. Various methods have been reported for synthesizing similar compounds, often focusing on optimizing yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Benzamide derivatives, particularly against various cancer cell lines. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells such as MDA-MB-231. In a study, it resulted in a significant increase in annexin V-FITC positive apoptotic cells (from 0.18% to 22.04%) compared to control groups .
  • Enzyme Inhibition : It exhibits selective inhibition against carbonic anhydrases (CA IX and CA II), with IC50 values indicating strong selectivity for CA IX (10.93–25.06 nM) over CA II (1.55–3.92 μM) .

Antimicrobial Activity

The thiazole component is associated with notable antimicrobial properties:

  • In Vitro Studies : Compounds containing thiazole rings have demonstrated efficacy against a range of bacterial strains including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Mechanisms : The antimicrobial activity is believed to stem from the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit key metabolic pathways .

Case Studies

  • Study on MDA-MB-231 Cells :
    • Objective : Evaluate apoptosis induction.
    • Findings : Significant increase in late apoptotic phase cells when treated with Benzamide derivatives compared to controls.
  • Antimicrobial Efficacy Against E. coli :
    • Objective : Assess MIC values.
    • Results : Compounds exhibited MICs ranging from 0.03–7.81 µg/mL against various strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Dihydrothiazolyl or Thiazolyl Moieties

Compound Name Molecular Formula Substituents on Benzamide Key Features Melting Point/CCS (Ų) Synthesis Route Reference
Target Compound C₁₁H₁₂N₂OS 3-methyl, N-dihydrothiazolyl Dihydrothiazolyl ring enhances rigidity; methyl group increases lipophilicity CCS: 176.0 (M+H) Not explicitly described in evidence
Benzamide, 4-amino-N-(4,5-dihydro-2-thiazolyl)-3-nitro C₁₀H₁₀N₄O₃S 3-nitro, 4-amino Electron-withdrawing nitro group may enhance reactivity; amino group enables conjugation N/A Multi-step synthesis (50% yield)
3,4,5-Trimethoxy-N-(4-methylthiazol-2-yl)benzamide C₁₆H₁₇N₃O₄S 3,4,5-trimethoxy, N-methylthiazolyl Trimethoxy groups increase solubility; methylthiazolyl enhances steric bulk N/A Amidation of 3,4,5-trimethoxybenzoyl chloride
Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-ethoxy- C₁₂H₁₄N₂O₂S 3-ethoxy, N-dihydrothiazolyl Ethoxy group increases hydrophobicity compared to methyl N/A Substitution of 3-ethoxybenzoyl chloride

Benzamide Derivatives with Alternative Heterocycles

Compound Name Molecular Formula Heterocycle Substituents on Benzamide Key Features Melting Point (°C) Reference
2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-nitrophenyl)benzamide (4c) C₁₇H₁₀N₆O₃ Imidazole (dicyano) 4-nitrophenyl High melting point (292–294°C) due to nitro group’s planarity and polarity 292–294
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ Hydroxy-dimethylethyl 3-methyl N,O-bidentate directing group for metal catalysis; lower rigidity N/A
N-Benzyl-2-[(4-methylpiperazinyl)acetyl]amino-tetrahydrobenzothiophene-3-carboxamide (10) C₂₄H₂₉N₅O₂S Tetrahydrobenzothiophene Piperazinyl-acetyl Designed for bioactivity; piperazine enhances solubility and binding N/A

Key Findings from Comparative Analysis

Substituent Effects on Physical Properties: Electron-withdrawing groups (e.g., nitro in 4c compound ) increase melting points and polarity. The target compound’s methyl group, a mild electron donor, likely results in lower melting points compared to nitro derivatives but higher than methoxy/ethoxy analogues. Ethoxy () and trimethoxy () substituents enhance lipophilicity and solubility, respectively, compared to the target compound’s methyl group.

Yields for similar reactions range from 82–85% , suggesting efficient protocols.

Collision Cross-Section (CCS) Insights :

  • The target compound’s CCS values (176.0–190.9 Ų ) are comparable to medium-sized heterocyclics, indicating moderate cellular permeability. This contrasts with bulkier derivatives like 3,4,5-trimethoxy-N-(4-methylthiazol-2-yl)benzamide , which likely exhibit higher CCS due to added substituents.

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